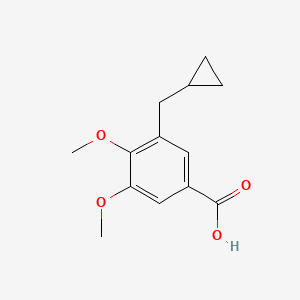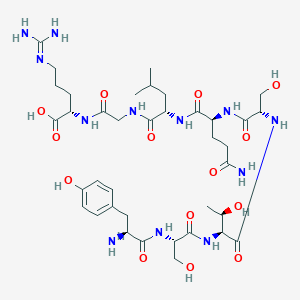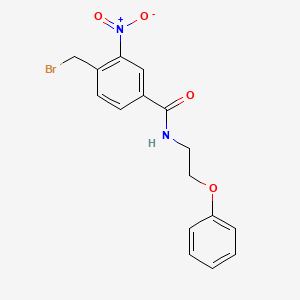
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromomethyl group, a nitro group, and a phenoxyethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps One common method starts with the nitration of a benzamide derivative to introduce the nitro group This is followed by bromination to add the bromomethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromomethyl group can be substituted with other nucleophiles.
Substitution: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromomethyl group can yield a variety of functionalized benzamides.
科学的研究の応用
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-3-nitro-N-(2-phenoxyethyl)benzamide
- 4-(Bromomethyl)-3-nitro-N-(2-methoxyethyl)benzamide
- 4-(Bromomethyl)-3-nitro-N-(2-phenylethyl)benzamide
Uniqueness
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is unique due to the combination of its functional groups. The presence of both a bromomethyl and a nitro group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the phenoxyethyl group can enhance its biological activity and solubility, making it a valuable compound for research and development.
特性
CAS番号 |
651026-69-6 |
|---|---|
分子式 |
C16H15BrN2O4 |
分子量 |
379.20 g/mol |
IUPAC名 |
4-(bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C16H15BrN2O4/c17-11-13-7-6-12(10-15(13)19(21)22)16(20)18-8-9-23-14-4-2-1-3-5-14/h1-7,10H,8-9,11H2,(H,18,20) |
InChIキー |
LAFINYLYHBBKJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


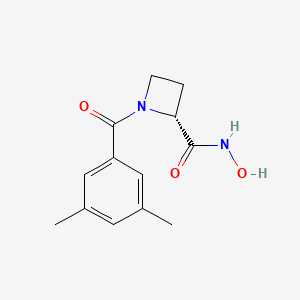
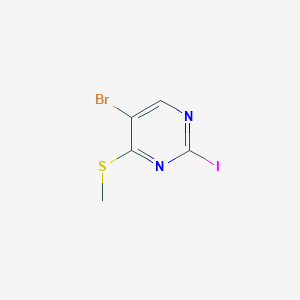
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
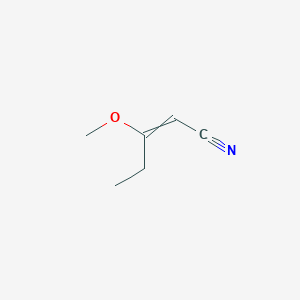
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
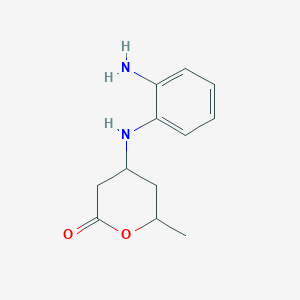
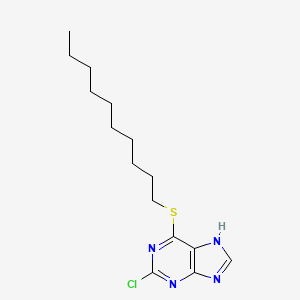
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
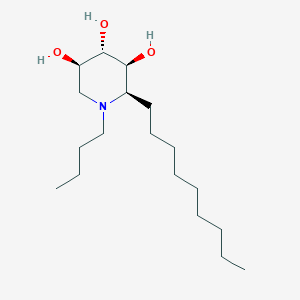
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
